bungeiside C bungeiside C
Brand Name: Vulcanchem
CAS No.: 149475-53-6
VCID: VC0127010
InChI: InChI=1S/C19H26O11/c1-8(20)9-2-4-10(5-3-9)29-19-17(26)15(24)14(23)12(30-19)7-28-18-16(25)13(22)11(21)6-27-18/h2-5,11-19,21-26H,6-7H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
SMILES: CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O
Molecular Formula: C19H26O11
Molecular Weight: 430.4 g/mol

bungeiside C

CAS No.: 149475-53-6

Main Products

VCID: VC0127010

Molecular Formula: C19H26O11

Molecular Weight: 430.4 g/mol

bungeiside C - 149475-53-6

CAS No. 149475-53-6
Product Name bungeiside C
Molecular Formula C19H26O11
Molecular Weight 430.4 g/mol
IUPAC Name 1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone
Standard InChI InChI=1S/C19H26O11/c1-8(20)9-2-4-10(5-3-9)29-19-17(26)15(24)14(23)12(30-19)7-28-18-16(25)13(22)11(21)6-27-18/h2-5,11-19,21-26H,6-7H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
Standard InChIKey YQOKGDRMWQLQNR-BMVMOQKNSA-N
Isomeric SMILES CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O
SMILES CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O
Canonical SMILES CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O
Synonyms 4-O-priverosyl acetophenone
bungeiside C
bungeiside-C
PubChem Compound 127686
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator